1-Chloro-6-fluoro-3-methylisoquinoline
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Overview
Description
1-Chloro-6-fluoro-3-methylisoquinoline is a chemical compound with the molecular formula C₁₀H₇ClFN and a molecular weight of 195.62 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a halogen atom on a pre-fluorinated isoquinoline precursor . This can be achieved through reactions such as the Halex reaction, where a chlorine atom is introduced using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
Industrial Production Methods
Industrial production of 1-Chloro-6-fluoro-3-methylisoquinoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-fluoro-3-methylisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dihydroisoquinolines.
Cross-Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
1-Chloro-6-fluoro-3-methylisoquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloro-6-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with DNA or RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-6-fluoroisoquinoline: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Chloro-6-fluoroisoquinoline: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
1,3-Dichloro-6-fluoroisoquinoline:
Uniqueness
1-Chloro-6-fluoro-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the methyl group, allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H7ClFN |
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Molecular Weight |
195.62 g/mol |
IUPAC Name |
1-chloro-6-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 |
InChI Key |
VFGIKRCWSTZJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)F)C(=N1)Cl |
Origin of Product |
United States |
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